(2E)-3-(3-CHLOROPHENYL)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-CHLOROPHENYL)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-CHLOROPHENYL)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2-chlorobenzylamine to form an intermediate, which is then reacted with thiazole-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of automated systems for temperature control, mixing, and purification is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-CHLOROPHENYL)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions often require the presence of a base and are conducted at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-CHLOROPHENYL)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action and its efficacy in treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2E)-3-(3-CHLOROPHENYL)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)trimethoxysilane: This compound shares the chlorophenyl group but differs in its overall structure and applications.
Bis(2-ethylhexyl) terephthalate: Although structurally different, this compound is used in similar industrial applications.
Uniqueness
What sets (2E)-3-(3-CHLOROPHENYL)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE apart is its combination of the chlorophenyl and thiazolyl groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-15-6-3-4-13(10-15)8-9-18(24)23-19-22-12-16(25-19)11-14-5-1-2-7-17(14)21/h1-10,12H,11H2,(H,22,23,24)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCULYOXBNCBLP-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.